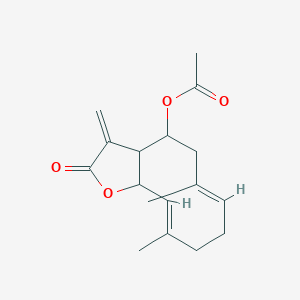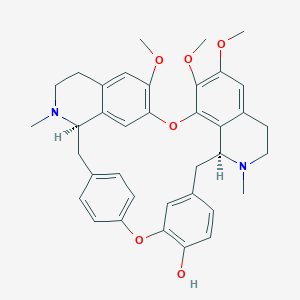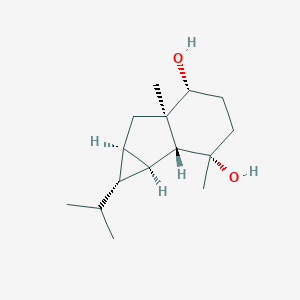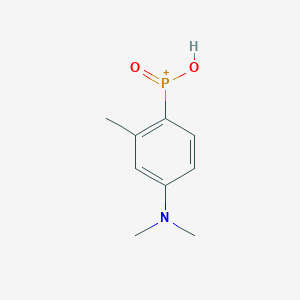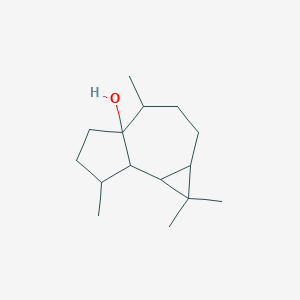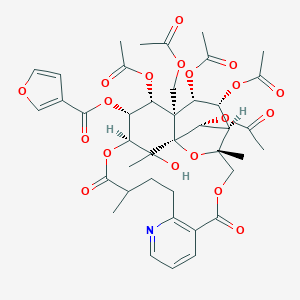![molecular formula C26H27NO9 B203882 (15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate CAS No. 33116-33-5](/img/structure/B203882.png)
(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate
Übersicht
Beschreibung
Stephavanine is a compound isolated from the roots of Stephania abyssinica . It has a molecular weight of 497.49 and a formula of C26H27NO9 .
Molecular Structure Analysis
The molecular structure of Stephavanine is represented by the SMILES string: COC@([C@H]2O)[C@@]3(NCC4)[C@@]4(C[C@@H]2OC(C(C=C5)=CC(OC)=C5O)=O)C6=CC(OCO7)=C7C=C6[C@@H]1C3 .Physical and Chemical Properties Analysis
Stephavanine has a molecular weight of 497.49 and a formula of C26H27NO9 . The density is 1.6±0.1 g/cm3 and the boiling point is 702.1±60.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Scientific Research Methodology
Scientific Literacy in Curriculum : Glynn & Muth (1994) discuss the importance of a curriculum that supports scientific literacy, emphasizing the role of reading and writing in learning science meaningfully. This approach could be crucial in understanding and disseminating research on Stephavanine (Glynn & Muth, 1994).
Pilot Studies in Clinical Research : Moore et al. (2011) highlight the importance of well-designed pilot studies in clinical and translational research. This methodology could be essential in early-stage research on Stephavanine (Moore, Carter, Nietert, & Stewart, 2011).
Refinement in Animal Research : Jirkof (2022) discusses the refinement in the care and use of animals in scientific experiments. This consideration is critical in research involving animal models, potentially applicable to studies on Stephavanine (Jirkof, 2022).
Chemogenomics Data Curation : Fourches, Muratov, & Tropsha (2015) emphasize the need for high-quality standards in chemogenomics data for successful drug development. This approach is relevant for research involving Stephavanine (Fourches, Muratov, & Tropsha, 2015).
Systematic Review in Animal Studies : Leenaars et al. (2012) provide a guide to perform comprehensive literature searches in animal studies, which could be applicable in researching Stephavanine's effects using animal models (Leenaars et al., 2012).
Reporting Animal Research : Kilkenny et al. (2010) and Percie du Sert et al. (2020) discuss guidelines for reporting animal research, which are crucial for transparency and reproducibility in studies that might involve Stephavanine (Kilkenny et al., 2010); (Percie du Sert et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Stephavanine, a compound isolated from the roots of Stephania abyssinica , has been found to interact with dopamine (DA) receptors . It acts as a D1 DA receptor agonist while it elicits antagonistic activity at the D2 DA receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, sleep, learning, and motor control.
Mode of Action
Stephavanine’s unique pharmacological profile allows it to interact with dopamine receptors in a dual manner. As a D1 DA receptor agonist, it mimics the action of dopamine, stimulating the receptor and triggering a response. On the other hand, as a D2 DA receptor antagonist, it blocks the receptor, preventing dopamine from binding and initiating a response . This dual action can have significant effects on the dopaminergic system in the central nervous system .
Biochemical Pathways
These pathways are involved in numerous physiological processes, including motor control, reward, and the release of various hormones .
Result of Action
The molecular and cellular effects of Stephavanine’s action are largely dependent on its interaction with dopamine receptors. By acting as an agonist and antagonist at different dopamine receptors, Stephavanine can potentially modulate a range of physiological processes controlled by these receptors. The specific results of its action require further investigation .
Eigenschaften
IUPAC Name |
(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-31-17-7-13(3-4-16(17)28)23(30)35-21-10-24-5-6-27-25(24)11-20(36-26(25,32-2)22(21)29)14-8-18-19(9-15(14)24)34-12-33-18/h3-4,7-9,20-22,27-29H,5-6,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDVYOKUHWMJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329583 | |
| Record name | STEPHAVANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33116-33-5 | |
| Record name | STEPHAVANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STEPHAVANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


